

Synthesis and characterization of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SulfoxFluor**

Cat. No.: **B6592572**

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (**SulfoxFluor**)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride, commonly known as **SulfoxFluor**, has emerged as a significant reagent in modern organic synthesis.^{[1][2]} This crystalline solid is a novel deoxyfluorination agent valued for its high efficiency and selectivity in converting a wide range of alcohols to their corresponding alkyl fluorides.^{[3][4]} Its utility is underscored by its stability, ease of handling, and the ability to be synthesized from readily available and inexpensive starting materials.^{[1][4]} This guide provides a comprehensive overview of the synthesis, characterization, and experimental protocols for N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in the development of new fluorination reagents. N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (**SulfoxFluor**) has been identified as a superior deoxyfluorination reagent, demonstrating advantages in reaction rate and fluorine economy when compared to other reagents like 2-pyridinesulfonyl fluoride

(PyFluor) and perfluorobutanesulfonyl fluoride (PBSF).[3][4] Its crystalline nature and stability make it a safe and practical choice for a variety of synthetic applications, including the preparation of complex molecules and potential radiotracers for PET imaging.[3][5]

Synthesis

A modified and scalable synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride has been developed, allowing for its preparation on a hectogram scale with an overall yield of 63%. [1][2] The synthesis commences from commercially available 4-chlorobenzenesulfonyl chloride, chloramine-T trihydrate, and potassium fluoride. [1][2] A key intermediate in this process is 4-Chloro-N-tosylbenzenesulfonimidoyl chloride. [1] The use of chloramine-T trihydrate is a notable improvement over previous methods that utilized the anhydrous form, as it simplifies the procedure and mitigates the risk of explosion. [1][2]

Synthetic Workflow

[Click to download full resolution via product page](#)

A schematic overview of the synthetic pathway to **SulfoxFluor**.

Experimental Protocols

The following protocols are based on a modified and scalable synthesis method.

Preparation of 4-Chloro-N-tosylbenzenesulfonimidoyl chloride (5)

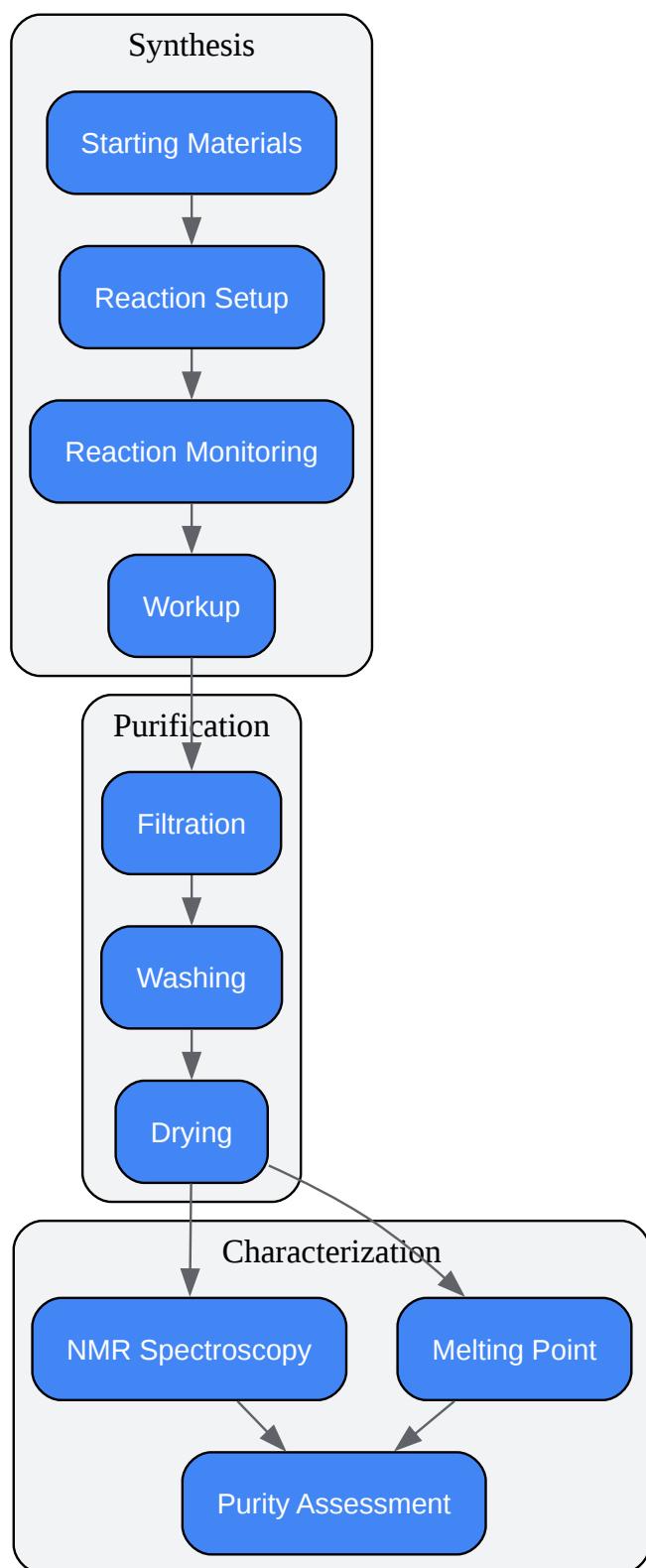
This intermediate is prepared in a continuous operation without the isolation and purification of intermediates through a four-step sequence:

- Reduction of 4-chlorobenzenesulfonyl chloride (1): This initial step converts the sulfonyl chloride to the corresponding sulfinate salt.

- Acidification of sulfinate salt (3): The sulfinate salt is then acidified to produce the sulfinic acid.
- Chlorination of sulfinic acid (6): The sulfinic acid is subsequently chlorinated to yield the sulfinyl chloride.
- S-imidation of sulfinyl chloride (4): The final step in the formation of the intermediate is the imidation of the sulfinyl chloride.^[1]

Preparation of N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) (1)

Under a nitrogen atmosphere, a 2 L round-bottomed flask equipped with a mechanical stirrer is charged with 4-Chloro-N-tosylbenzenesulfonimidoyl chloride (5) (177.6 g, 0.49 mol), anhydrous potassium fluoride (56.4 g, 0.97 mol), 18-crown-6 (2.58 g, 0.0098 mol), and acetonitrile (1.2 L).^[6] The reaction mixture is stirred in an oil bath at 45 °C for 3 hours.^[6] The progress of the reaction is monitored by ¹H NMR spectroscopy.^[6] Upon completion, the mixture is concentrated by vacuum distillation at 35 °C to a volume of 250–300 mL.^[6] Water (1.0 L) is added, and the mixture is stirred at room temperature for 30 minutes before being filtered under reduced pressure.^[6] The resulting white solid is washed three times with a 1:5 (v/v) mixture of acetonitrile and water (200 mL), followed by a single wash with water (200 mL).^[6] The purified product is dried at 45 °C under reduced pressure for 20 hours to yield **SulfoxFluor** as a white solid (164.0 g, 97.5% yield).^[6]


Characterization Data

The synthesized N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride is a white solid with a melting point of 110–112 °C.^[5] The purity of the reagent is typically greater than 95% as determined by NMR analysis.^{[5][7]}

Spectroscopic Data

Technique	Data
¹ H NMR	Chemical shifts are determined relative to an internal tetramethylsilane (TMS) standard at δ 0.0 ppm.
¹³ C NMR	Chemical shifts are determined relative to the solvent resonance of CDCl_3 at δ 77.16 ppm.[8]
¹⁹ F NMR	Chemical shifts are determined relative to an external CFCl_3 standard at δ 0.0 ppm.[8]
IR	The infrared spectrum would be expected to show characteristic absorption bands for S=O, S=N, and S-F bonds.
MS	The molecular weight of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride is 346.99 g/mol .[5] Mass spectrometry would confirm this molecular weight and provide information on the isotopic pattern due to the presence of chlorine and sulfur.

Logical Relationship of Procedures

[Click to download full resolution via product page](#)

The logical progression from synthesis to final product characterization.

Applications in Drug Development

The primary application of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride is in the deoxyfluorination of alcohols.[2][9] This reaction is of significant interest to the pharmaceutical industry as the introduction of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. The ability of **SulfoxFluor** to tolerate a wide range of functional groups and effectively fluorinate sterically hindered alcohols makes it a valuable tool in the synthesis of complex, biologically active molecules.[3][4]

Safety and Handling

N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dry place away from incompatible materials such as acids and bases.[5] The improved synthetic method using chloramine-T trihydrate has significantly enhanced the safety of its large-scale production by avoiding the use of potentially explosive anhydrous chloramine-T.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. <i>N</i> -Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) (2023) [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Modified and Scalable Synthesis of Nâ€¢Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramineâ€¢T Trihydrate - Organic Process Research & Development - Figshare [acs.figshare.com]
- To cite this document: BenchChem. [Synthesis and characterization of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6592572#synthesis-and-characterization-of-n-tosyl-4-chlorobenzenesulfonimidoyl-fluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com